N-[(3,5-difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-[(3,5-Difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 3-oxo group, a 4-(2-methylphenyl)piperazine moiety at position 8, and a 3,5-difluorophenylmethyl acetamide side chain. The compound’s design integrates fluorinated aromatic systems and a piperazine group, which are common pharmacophores in CNS-targeting drugs due to their ability to modulate receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F2N7O2/c1-17-4-2-3-5-21(17)31-8-10-32(11-9-31)23-24-30-34(25(36)33(24)7-6-28-23)16-22(35)29-15-18-12-19(26)14-20(27)13-18/h2-7,12-14H,8-11,15-16H2,1H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUQIXYLGDYHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NCC5=CC(=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable electrophile.
Incorporation of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, where the difluorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives
- N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide (C₂₇H₃₁N₇O₂, 485.59 g/mol): Key Differences: Replaces the 3,5-difluorophenylmethyl group with a 3-isopropylphenyl moiety. Fluorine’s electronegativity may enhance dipole interactions in the parent compound . Synthesis: Both compounds likely share a common triazolo-pyrazine synthesis pathway involving cyclization of hydrazine derivatives with ketones or esters .
Pyrazolo[1,5-a]pyrimidine Acetamides
- F-DPA (C₁₉H₂₁FN₄O, 340.40 g/mol) and DPA-714 (C₂₁H₂₃FN₄O₂, 382.44 g/mol):
- Core Structure : Pyrazolo[1,5-a]pyrimidine instead of triazolo-pyrazine.
- Functional Groups : Fluorophenyl and diethylacetamide substituents.
- Pharmacology : F-DPA and DPA-714 target translocator protein (TSPO), a biomarker for neuroinflammation. The triazolo-pyrazine core in the parent compound may offer improved selectivity for distinct targets due to its planar heterocyclic system .
Physicochemical and Pharmacokinetic Properties
*Predicted using AutoDock Vina-based models . †Estimated via fragment-based methods. ‡Experimental data for analogs suggest low aqueous solubility, mitigated by piperazine’s basicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
